Alfadolone

Vue d'ensemble

Description

Il est l'un des composants du mélange anesthésique althésime, ainsi que l'alfaxolone . L'alfadolone est utilisé pour ses propriétés anesthésiques et a été étudié pour ses effets sur le système nerveux central.

Applications De Recherche Scientifique

Alfadolone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been shown to have analgesic properties and can prevent and reverse morphine tolerance. This compound is also used in studies related to pain management, where it has demonstrated significant antinociceptive effects without causing sedation. Additionally, it plays a role in spinal GABAA receptor-mediated antinociception and potentiates opioid antinociception.

Mécanisme D'action

Alfadolone, also known as Alphadolone, is a neuroactive steroid and general anesthetic . It has a complex mechanism of action that involves various targets, biochemical pathways, and pharmacokinetic properties. This article will provide a comprehensive overview of this compound’s mechanism of action.

Target of Action

The primary target of this compound is the GABAA receptor . GABAA receptors are a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system .

Mode of Action

This compound acts as an agonist at the GABAA receptor . By binding to this receptor, this compound enhances the effect of GABA, leading to increased chloride ion influx into the neuron. This causes hyperpolarization of the neuron, making it less likely to fire and thus resulting in a general inhibitory effect on the nervous system . This is the primary mechanism by which this compound exerts its anesthetic effects .

Biochemical Pathways

This compound’s action on the GABAA receptor affects various biochemical pathways. One significant pathway involves the activation of pregnane X receptors (PXR) , leading to increased production of mature brain-derived neurotrophic factor (m-BDNF) . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses .

Pharmacokinetics

Like many other anesthetics, it is likely to be metabolized in the liver and excreted in the urine

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on the nervous system. By enhancing the effect of GABA at the GABAA receptor, this compound induces a state of anesthesia . Additionally, its activation of PXR and subsequent increase in m-BDNF levels may contribute to neuroprotection and the preservation of cognition .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact this compound’s effectiveness through drug-drug interactions . Additionally, individual patient factors such as age, health status, and genetic factors can also influence the action of this compound

Analyse Biochimique

Biochemical Properties

Alfadolone interacts with gamma-Aminobutyric acid (GABA) receptors in the central nervous system . It is an analogue of the naturally-occurring neurosteroid allopregnanolone . Allopregnanolone is responsible for maintenance of cognition and neuroprotection by activation of brain pregnane X receptors and consequent increased production of mature brain-derived neurotrophic factor (m-BDNF) .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to increase brain-derived neurotrophic factor levels and preserve postoperative cognition by activating pregnane-X receptors . It also influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a positive modulator at GABA A receptors, leading to ‘fast’ synaptic inhibition . This interaction with GABA A receptors is key to its function as a general anesthetic .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study of this compound administration in rabbits, lower dosages appeared adequate for rapid, smooth, and short-duration sedation, while higher dosages did not provide additional benefit .

Metabolic Pathways

This compound is metabolized by the liver in most species, has a very short plasma half-life . Two metabolites, 20 alpha-reduced this compound and Alphaxalone, have been detected in the plasma during and after an infusion of Althesin .

Méthodes De Préparation

La préparation de l'alfadolone implique des voies de synthèse qui incluent l'utilisation d'agents anesthésiques stéroïdes neuroactifs. Les méthodes de préparation de l'this compound et de sa forme acétate ont été mises à l'échelle pour la production industrielle, assurant la conformité aux bonnes pratiques de fabrication (BPF) . Les détails spécifiques sur les conditions de réaction et les voies de synthèse sont propriétaires et impliquent souvent des techniques complexes de synthèse organique.

Analyse Des Réactions Chimiques

L'alfadolone subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium et les agents réducteurs comme l'hydrure de lithium et d'aluminium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il a été démontré qu'il avait des propriétés analgésiques et pouvait prévenir et inverser la tolérance à la morphine. L'this compound est également utilisé dans des études liées à la gestion de la douleur, où il a démontré des effets antinociceptifs significatifs sans provoquer de sédation. De plus, il joue un rôle dans l'antinociception médullaire médiée par les récepteurs GABA A et potentialise l'antinociception opioïde.

Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa fonction de modulateur allostérique positif sur les récepteurs GABA A. À des concentrations élevées, il agit comme un agoniste direct du récepteur GABA A . Cette modulation augmente les effets inhibiteurs du GABA, conduisant à la sédation et à l'anesthésie. L'this compound est rapidement éliminé par le foie, ce qui empêche son accumulation dans l'organisme et réduit le risque de surdosage .

Comparaison Avec Des Composés Similaires

L'alfadolone est souvent comparé à d'autres stéroïdes neuroactifs et anesthésiques généraux tels que l'alfaxolone, le ganaxolone, l'hydroxydione, le minaxolone, la prégnanolone et la renanolone . Parmi ceux-ci, l'alfaxolone est le principal agent anesthésique dans le mélange althésime, tandis que l'this compound augmente la solubilité du mélange . Les propriétés uniques de l'this compound incluent sa capacité à améliorer la solubilité des mélanges anesthésiques et sa séparation distincte des effets anesthésiques et antinociceptifs.

Composés similaires

- Alfaxolone

- Ganaxolone

- Hydroxydione

- Minaxolone

- Pregnanolone

- Renanolone

La combinaison unique de propriétés de l'this compound en fait un composé précieux dans les milieux cliniques et de recherche.

Activité Biologique

Alfadolone, a neuroactive steroid, has garnered attention for its diverse biological activities, particularly in the context of analgesia and anesthesia. This article consolidates research findings on the compound's effects, mechanisms of action, and potential applications in clinical settings.

Overview of this compound

This compound (also known as this compound acetate) is a synthetic neuroactive steroid derived from progesterone. It is primarily recognized for its anesthetic properties and its ability to modulate GABA receptor activity, leading to sedative and analgesic effects. The compound is often compared to alfaxalone, another neuroactive steroid, but exhibits distinct pharmacological profiles.

This compound's primary mechanism involves the modulation of GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system. By enhancing the activity of these receptors, this compound can induce sedation and provide analgesia. Research indicates that this compound can prevent the development of morphine tolerance in animal models, suggesting its potential as an adjunct therapy in pain management .

Analgesic Properties

Studies have demonstrated that this compound effectively induces antinociception in various animal models. For instance, a study involving rats showed that this compound coadministered with morphine significantly improved pain relief without causing sedation . The efficacy of this compound in preventing morphine tolerance highlights its potential role in managing chronic pain conditions.

Anesthetic Applications

This compound has been evaluated as an anesthetic agent across different species. In veterinary medicine, it has been used successfully for total intravenous anesthesia (TIVA) in cats and dogs. A clinical study reported that this compound provided smooth induction and rapid recovery from anesthesia, making it preferable for short procedures . The pharmacokinetics of this compound indicate a favorable profile with minimal adverse effects on cardiovascular parameters during anesthesia.

Comparative Analysis with Other Agents

The following table summarizes key findings comparing this compound with other anesthetic agents:

| Parameter | This compound | Alfaxalone | Propofol |

|---|---|---|---|

| Induction Time | 35-40 seconds | Rapid | Rapid |

| Recovery Time | 30-45 minutes | 30-60 minutes | 20-30 minutes |

| Cardiovascular Stability | High | Moderate | Variable |

| Analgesic Properties | Yes | Limited | Yes |

Case Studies and Clinical Findings

- Veterinary Anesthesia : A study involving 34 cats undergoing neutering procedures demonstrated that this compound provided effective anesthesia with a median time to first spontaneous movement exceeding 30 minutes post-surgery . This highlights its utility in clinical settings where prolonged sedation may be beneficial.

- Pain Management : In a controlled experiment on morphine-tolerant rats, the administration of this compound resulted in significantly improved tail flick latency responses compared to control groups receiving only morphine . This suggests that this compound may enhance analgesic effects while mitigating tolerance development.

- Neurophysiological Research : this compound's ability to modulate brain activity has been explored in electrophysiological studies on turtles. It was found to have no long-term impact on action potentials while enhancing GABA receptor currents, indicating its potential for use in neurophysiological research without altering baseline neuronal function .

Propriétés

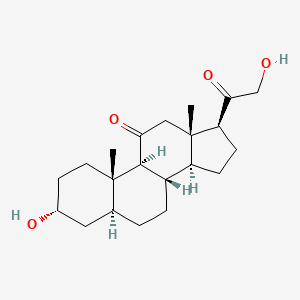

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,19,22-23H,3-11H2,1-2H3/t12-,13+,14-,15-,16+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYBFXIUISNTQG-VKMGZQQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016382 | |

| Record name | Alfadalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14107-37-0 | |

| Record name | Alphadolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14107-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alfadolone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014107370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alfadalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alfadolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.496 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALFADOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE1C96974E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.